2-Bromo-6-(2-methylpropoxy)naphthalene
Overview
Description
“2-Bromo-6-(2-methylpropoxy)naphthalene” is a chemical compound12. It is used in various industrial processes3. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-6-methoxynaphthalene, involves reactions like the Heck reaction245. However, the specific synthesis process for “2-Bromo-6-(2-methylpropoxy)naphthalene” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(2-methylpropoxy)naphthalene” is not explicitly provided in the searched resources. However, similar compounds like 2-Bromo-6-methoxynaphthalene have a molecular formula of C11H9BrO1.Chemical Reactions Analysis
The specific chemical reactions involving “2-Bromo-6-(2-methylpropoxy)naphthalene” are not detailed in the searched resources. However, similar compounds like 2-Bromo-6-methoxynaphthalene are used in the synthesis of other compounds via reactions like the Heck reaction245.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-(2-methylpropoxy)naphthalene” are not explicitly mentioned in the searched resources. However, similar compounds like 2-Bromo-6-methoxynaphthalene have an average mass of 237.093 Da1.Scientific Research Applications
Mechanisms of Dioxin Formation
The study by Evans and Dellinger (2003) explored the thermal degradation of brominated hydrocarbons, which can inform about the potential formation of hazardous byproducts like brominated dioxins from compounds similar to 2-Bromo-6-(2-methylpropoxy)naphthalene under high-temperature conditions. This research is crucial for understanding the environmental impact and safety protocols required when handling or disposing of such chemicals.
Green Chemistry in Ether Cleavage
Boovanahalli, Kim, and Chi (2004) have developed a green chemical method for the cleavage of ethers Boovanahalli, Kim, and Chi (2004). This method, utilizing ionic liquid and p-toluenesulfonic acid, demonstrates a safer, environmentally friendly approach to regenerate phenols from aryl alkyl ethers, which might be applicable in processing or synthesizing derivatives of 2-Bromo-6-(2-methylpropoxy)naphthalene.
Organometallic Synthesis and Coloration Studies
Research by Pozharskii et al. (2003) on the synthesis and properties of "proton sponge" derivatives of naphthalenes Pozharskii et al. (2003) provides insights into the molecular structure, spectral characteristics, and basicity of naphthalene derivatives. These findings could be relevant for the development of novel materials or chemical sensors based on 2-Bromo-6-(2-methylpropoxy)naphthalene.
Novel Polymeric Adsorbents
Yuan et al. (2008) discussed the creation of a novel hypercrosslinked polymeric adsorbent modified by the phenolic hydroxyl group of 2-naphthol, showcasing an application in selective adsorption Yuan et al. (2008). Similar methodologies could potentially be applied to synthesize adsorbents derived from 2-Bromo-6-(2-methylpropoxy)naphthalene for environmental cleanup or separation technologies.
Synthesis of Pharmaceutical Intermediates
The practical synthesis of 2-Bromo-6-methoxynaphthalene by Xu and He (2010), an intermediate in the preparation of anti-inflammatory agents Xu and He (2010), illustrates the pharmaceutical relevance of bromo-substituted naphthalenes. Techniques and insights from this study might be adaptable for synthesizing related compounds, including 2-Bromo-6-(2-methylpropoxy)naphthalene, for medicinal chemistry applications.
Safety And Hazards
The safety and hazards associated with “2-Bromo-6-(2-methylpropoxy)naphthalene” are not detailed in the searched resources. However, similar compounds like 2-Bromo-6-methoxynaphthalene are considered hazardous according to the 2012 OSHA Hazard Communication Standard6.
Future Directions
The future directions for “2-Bromo-6-(2-methylpropoxy)naphthalene” are not specified in the searched resources.
Please note that the information provided is based on the available resources and may not be fully accurate or complete for “2-Bromo-6-(2-methylpropoxy)naphthalene”. For a more detailed and accurate analysis, consulting a chemical expert or conducting further research is recommended.
properties
IUPAC Name |
2-bromo-6-(2-methylpropoxy)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQYHDZGHQBAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(2-methylpropoxy)naphthalene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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